molecular formula C6H10O B121447 3-Methylcyclopentanone CAS No. 1757-42-2

3-Methylcyclopentanone

Cat. No. B121447
CAS RN: 1757-42-2
M. Wt: 98.14 g/mol
InChI Key: AOKRXIIIYJGNNU-UHFFFAOYSA-N
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Description

3-Methylcyclopentanone is a monocyclic ketone . Its molecular formula is C6H10O . It has been studied under isolated and solvated conditions to explore the role of ring size/morphology .


Molecular Structure Analysis

The molecular structure of 3-Methylcyclopentanone includes a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 ketone (aliphatic) . The molecule can be represented by the SMILES string CC1CCC(=O)C1 .


Physical And Chemical Properties Analysis

3-Methylcyclopentanone has a density of 0.9±0.1 g/cm³. Its boiling point is 141.6±8.0 °C at 760 mmHg. The vapour pressure is 5.8±0.3 mmHg at 25°C. The enthalpy of vaporization is 37.9±3.0 kJ/mol. The flash point is 36.7±0.0 °C . The index of refraction is 1.443 .

Scientific Research Applications

Safety and Hazards

3-Methylcyclopentanone is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. The container should be kept tightly closed. Measures should be taken to prevent the build-up of electrostatic charge .

Relevant Papers

  • A study on the solvent effects on IR modes of ®-3-Methylcyclopentanone conformers was conducted using Density Functional Theory (DFT) calculations .
  • An experimental and computational study on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones was carried out .
  • A study on the antibacterial activity of 3-ethylcyclopentanone derivatives was conducted .

properties

IUPAC Name

3-methylcyclopentan-1-one
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InChI

InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKRXIIIYJGNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID201023930
Record name 3-Methylcyclopentanone
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Molecular Weight

98.14 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 3-Methylcyclopentanone
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Product Name

3-Methylcyclopentanone

CAS RN

1757-42-2
Record name 3-Methylcyclopentanone
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Record name 3-Methylcyclopentanone, (+/-)-
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Record name 3-METHYLCYCLOPENTANONE
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Record name 3-Methylcyclopentanone
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Record name DL-3-methylcyclopentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Methylcyclopentanone (3MCP)?

A1: 3-Methylcyclopentanone (3MCP) has a molecular formula of C6H10O and a molecular weight of 98.14 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3MCP?

A2: 3MCP can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the compound's structure and conformation. [, ]
  • Infrared (IR) Spectroscopy: Reveals characteristic vibrational modes, particularly useful for identifying functional groups. [, , ]
  • Raman Spectroscopy: Complements IR spectroscopy and can provide additional information on vibrational modes and molecular structure. []
  • Circular Dichroism (CD) Spectroscopy: A powerful tool for studying chiral molecules like 3MCP, providing insights into their absolute configuration and conformational preferences. [, , , , , , , , ]
  • Photoelectron Spectroscopy: Provides information about the electronic structure and ionization energies of the molecule. []
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of 3MCP. [, , , ]

Q3: Does 3MCP exhibit conformational flexibility?

A3: Yes, 3MCP exists primarily as two conformers: equatorial-methyl and axial-methyl. [, , , , ]

Q4: How do different solvents affect the conformational equilibrium of 3MCP?

A4: The conformational equilibrium between the equatorial and axial conformers of 3MCP is influenced by solvent polarity, with the equatorial conformer being more stable in polar solvents. []

Q5: How does temperature affect the conformational equilibrium of 3MCP?

A5: Increasing temperature generally leads to a higher proportion of the higher-energy axial conformer. This temperature dependence has been investigated using various techniques, including temperature-dependent CD spectroscopy and Raman spectroscopy. [, , ]

Q6: Are there any computational studies on the conformational stability of 3MCP?

A6: Yes, density functional theory (DFT) calculations have been extensively used to investigate the relative energies and spectroscopic properties of the different 3MCP conformers. [, , ]

Q7: Why is 3MCP considered a chiral molecule?

A7: 3MCP possesses a single chiral center (the carbon atom bearing the methyl group), making it chiral and leading to the existence of two enantiomers: (R)-(+)-3MCP and (S)-(-)-3MCP. [, , , , , , , , , , ]

Q8: How does the chirality of 3MCP manifest in its spectroscopic properties?

A8: The chirality of 3MCP leads to differential absorption of left and right circularly polarized light, a phenomenon known as circular dichroism (CD). [, , , , , , , , ]

Q9: What information can be obtained from the CD spectrum of 3MCP?

A9: The CD spectrum of 3MCP can provide information about:

  • Absolute Configuration: The sign and magnitude of the CD signal at specific wavelengths can be used to determine the absolute configuration (R or S) of the enantiomer. [, , , , , , ]
  • Conformational Preferences: The CD spectrum is sensitive to the relative populations of different conformers. [, ]
  • Electronic Transitions: CD bands correspond to electronic transitions within the molecule, providing insights into its electronic structure. [, , , , ]

Q10: How does the CD spectrum of 3MCP change with temperature and solvent?

A10: The CD spectrum of 3MCP exhibits temperature and solvent dependence due to changes in the conformational equilibrium and solute-solvent interactions. [, ]

Q11: Have there been any studies on the multiphoton circular dichroism of 3MCP?

A11: Yes, researchers have investigated the two-photon circular dichroism (TPCD) and three-photon circular dichroism (3PCD) of 3MCP, which involve the simultaneous absorption of two or three photons, respectively. These nonlinear optical techniques can provide complementary information to conventional CD spectroscopy. [, ]

Q12: What are some applications of 3MCP?

A12: 3MCP is primarily used as a:

  • Synthetic Intermediate: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and fragrances. [, ]
  • Flavor and Fragrance Ingredient: 3MCP contributes to the aroma of certain foods and beverages and is used in the fragrance industry. [, ]

Q13: Has 3MCP been studied in the context of clathrate formation?

A13: Yes, research has explored the ability of specifically designed host molecules to form inclusion complexes (clathrates) with 3MCP, providing insights into molecular recognition and potential applications in separation science. []

Q14: How does 3MCP interact with the nitrate radical (NO3•) in the gas phase?

A14: Studies have investigated the gas-phase reaction between 3MCP and the nitrate radical, an important atmospheric oxidant. The reaction rate constant and product distribution have been determined, providing insights into the atmospheric fate of 3MCP. []

Q15: What is the role of 3MCP in studying resonance energy transfer involving chiral molecules?

A15: 3MCP has been used as a model chiral molecule to investigate resonance energy transfer (RET) processes. Studies have explored how the chirality of 3MCP influences the efficiency and selectivity of energy transfer to other chiral molecules, particularly in the presence of plasmonic nanostructures. [, ]

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